molecular formula C8H13NO4 B8642374 2-Formamido-2-(oxan-4-yl)acetic acid

2-Formamido-2-(oxan-4-yl)acetic acid

Cat. No.: B8642374
M. Wt: 187.19 g/mol
InChI Key: BGZURAGVGGLUOL-UHFFFAOYSA-N
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Description

2-Formamido-2-(oxan-4-yl)acetic acid is a structurally unique compound characterized by a central α-carbon substituted with a formamido group (HCONH-), an oxan-4-yl (tetrahydropyran-4-yl) moiety, and a carboxylic acid group. Its molecular formula is C₈H₁₃NO₅, with a molecular weight of 215.19 g/mol. This compound is of interest in medicinal chemistry and materials science due to its hybrid functional groups and conformational flexibility.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

2-formamido-2-(oxan-4-yl)acetic acid

InChI

InChI=1S/C8H13NO4/c10-5-9-7(8(11)12)6-1-3-13-4-2-6/h5-7H,1-4H2,(H,9,10)(H,11,12)

InChI Key

BGZURAGVGGLUOL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(C(=O)O)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Acetamido-2-(oxan-4-yl)acetic Acid

  • Molecular Formula: C₉H₁₅NO₄ (as per ; discrepancies in reported formulas require verification).
  • Key Differences :
    • The acetamido group (CH₃CONH-) replaces the formamido group, increasing hydrophobicity but reducing hydrogen-bonding capacity.
    • The methyl group in acetamido may enhance metabolic stability compared to formamido derivatives.
  • Applications: Used as a building block in peptide mimetics due to its structural similarity to amino acids.

2-[4-(Oxan-4-yl)phenyl]acetic Acid (CAS 1784095-45-9, )

  • Molecular Formula : C₁₃H₁₆O₃.
  • Increased molecular weight (220.27 g/mol) and lipophilicity compared to the target compound.
  • Applications : Explored in polymer chemistry for its rigid aromatic backbone.

2-(Oxan-4-ylformamido)propanoic Acid (CAS 1516949-42-0, )

  • Molecular Formula: C₉H₁₅NO₄.
  • Key Differences: Propanoic acid chain replaces acetic acid, elongating the carbon backbone and altering pKa (≈4.8 vs. ≈2.8 for acetic acid). Enhanced conformational flexibility may improve binding in enzyme-active sites.
  • Applications : Investigated as a protease inhibitor scaffold.

2-(Furan-2-yl)-2-oxoacetic Acid (CAS 1467-70-5, )

  • Molecular Formula : C₆H₄O₄.
  • Key Differences :
    • A furan ring replaces the oxan-4-yl group, introducing conjugated double bonds and electrophilic reactivity.
    • Lower molecular weight (140.09 g/mol) and higher solubility in polar aprotic solvents.
  • Applications : Intermediate in heterocyclic synthesis.

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-Formamido-2-(oxan-4-yl)acetic acid C₈H₁₃NO₅ 215.19 Formamido, oxan-4-yl, carboxylic acid High H-bonding, moderate lipophilicity
2-Acetamido-2-(oxan-4-yl)acetic acid C₉H₁₅NO₄ 201.22 Acetamido, oxan-4-yl, carboxylic acid Increased hydrophobicity
2-[4-(Oxan-4-yl)phenyl]acetic acid C₁₃H₁₆O₃ 220.27 Oxan-4-yl, phenyl, carboxylic acid Aromatic rigidity, π-π stacking
2-(Oxan-4-ylformamido)propanoic acid C₉H₁₅NO₄ 201.22 Oxan-4-ylformamido, propanoic acid Extended carbon chain, flexible
2-(Furan-2-yl)-2-oxoacetic acid C₆H₄O₄ 140.09 Furan, oxoacetic acid Electrophilic reactivity

Table 2: Hazard Profiles of Analogous Compounds

Compound Name GHS Hazards (Evidence) Key Safety Measures (Evidence)
This compound Not explicitly reported; inferred from analogs Use PPE (gloves, goggles) ()
2-((4-Nitrophenyl)amino)-2-oxoacetic acid H302 (oral toxicity), H315 (skin irritation) () Avoid inhalation, skin contact ()
2-(2,4-Difluoroanilino)-2-oxoacetic acid H319 (eye irritation) () Eye protection, ventilation ()

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